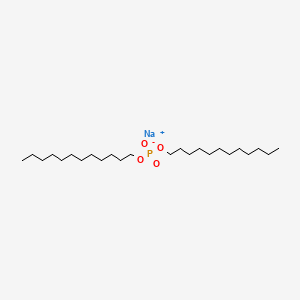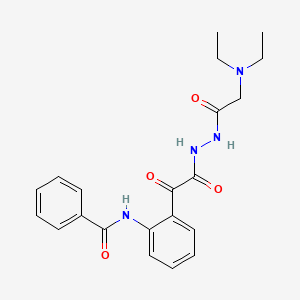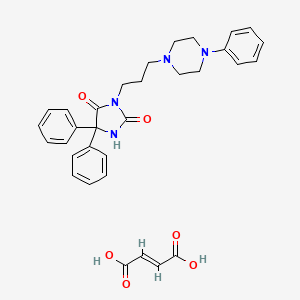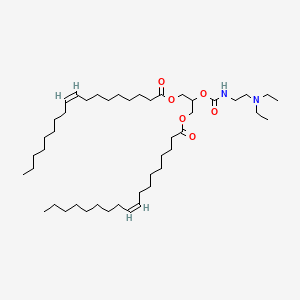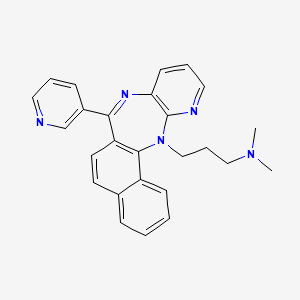
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Métodos De Preparación
The synthesis of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Análisis De Reacciones Químicas
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential neuroprotective effects, particularly in relation to acetylcholinesterase inhibition. This makes it a candidate for research into treatments for neurological disorders such as Parkinson’s disease. In medicine, its potential antibacterial, antifungal, and antitumor activities are of significant interest .
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. One key target is acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. By inhibiting this enzyme, the compound can affect nerve impulse transmission, potentially leading to neuroprotective effects. Additionally, its antioxidant properties may help mitigate oxidative stress, which is linked to various diseases .
Comparación Con Compuestos Similares
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared to other heterocyclic compounds, such as pyrazolines and chalcones. These compounds share similar structural features and biological activities. the unique combination of chlorine and phenyl groups in this compound may confer distinct properties, such as enhanced stability and specific binding affinities. Similar compounds include 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .
Propiedades
Número CAS |
103686-96-0 |
|---|---|
Fórmula molecular |
C26H17Cl2N3 |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
2-chloro-6-(4-chlorophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H17Cl2N3/c27-19-12-10-18(11-13-19)26-30-22-15-14-20(28)16-21(22)25(17-6-2-1-3-7-17)29-23-8-4-5-9-24(23)31-26/h1-16,29H |
Clave InChI |
KGUSWBGVHBGTLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


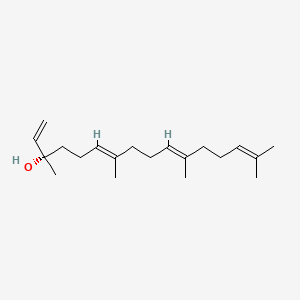
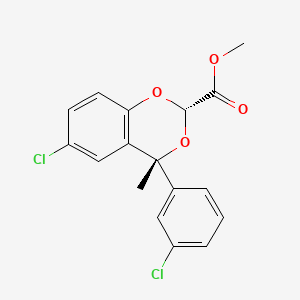

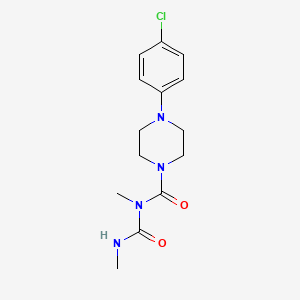
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
